3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a fluorophenyl group, and a dimethylpropanoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are typically substituted fluorophenyl derivatives.
Deprotection Reactions: The major product is the free amine after the removal of the Boc group.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid: Similar in structure but contains an oxane ring instead of a fluorophenyl group.
(3R)-3-{[(Tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid: Contains a trifluorophenyl group and a butanoic acid moiety.
(S)-2-{[(Tert-butoxy)carbonyl]amino}-5-{(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino}pentanoic acid: Contains a more complex structure with multiple functional groups.
Uniqueness
The uniqueness of 3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid lies in its combination of a Boc-protected amine, a fluorophenyl group, and a dimethylpropanoic acid moiety. This unique structure imparts specific reactivity and binding properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C16H22FNO4 |
---|---|
Molecular Weight |
311.35 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H22FNO4/c1-15(2,3)22-14(21)18-12(16(4,5)13(19)20)10-8-6-7-9-11(10)17/h6-9,12H,1-5H3,(H,18,21)(H,19,20) |
InChI Key |
PVKAEECYPFTLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(C)(C)C(=O)O |
Origin of Product |
United States |
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